N-Benzyl Epinephrine

Vue d'ensemble

Description

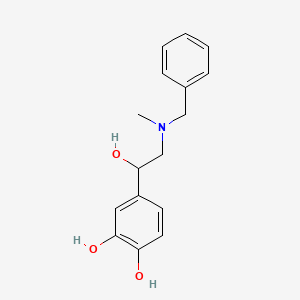

N-Benzyl Epinephrine, also known as ®-4-{2-[Benzyl(methyl)amino]-1-hydroxyethyl}benzene-1,2-diol, is a synthetic derivative of epinephrine. This compound is characterized by the addition of a benzyl group to the nitrogen atom of the epinephrine molecule. It is primarily used as a pharmaceutical analytical impurity and has various applications in scientific research .

Applications De Recherche Scientifique

N-Benzyl Epinephrine has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of epinephrine derivatives.

Biology: Studied for its effects on biological systems, particularly in the context of neurotransmitter activity and receptor binding.

Medicine: Investigated for potential therapeutic applications, including its role in modulating adrenergic receptors.

Industry: Used in the development of new pharmaceuticals and as a quality control standard in drug manufacturing

Mécanisme D'action

Target of Action

N-Benzyl Epinephrine, also known as rac Adrenaline Impurity D, primarily targets alpha and beta receptors found in the body . These receptors are present in various parts of the body, including the muscle that lines the walls of blood vessels .

Mode of Action

By acting on alpha receptors, this compound constricts blood vessels to help maintain blood pressure and heart function . Through its action on beta receptors, it relaxes the smooth muscle in the airways of the lungs to help relieve shortness of breath and wheezing . It may also relax smooth muscles of the stomach, intestine, uterus, and urinary bladder to relieve symptoms in the digestive or urinary tracts .

Biochemical Pathways

This compound plays a crucial role in the body’s ‘fight or flight’ response . In response to stressful stimuli, it is secreted into the blood, to be carried to target organs whose cells will respond to this signal . It also triggers the activation of glycogen phosphorylase and the breakdown of glycogen to provide a muscle cell with fuel for a rapid response .

Pharmacokinetics

Most investigators found two Cmax’s with time to reach maximum concentration (Tmax) 5–10 min and 30–50 min, respectively .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of toxic cations can affect the solution behavior of epinephrine

Analyse Biochimique

Biochemical Properties

N-Benzyl Epinephrine interacts with various enzymes, proteins, and other biomolecules. It is synthesized by an enzymatic process that converts tyrosine into a series of intermediates and ultimately epinephrine . The nature of these interactions is complex and involves multiple biochemical reactions.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to have effects on heart rate and force, acting on nearly all body tissues . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to adrenergic receptors, leading to a cascade of events that result in physiological responses . It also influences gene expression, potentially through its interactions with transcription factors .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that it can induce changes in brain norepinephrine, dopamine, and serotonin levels

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it can increase heart rate and induce insulin resistance

Metabolic Pathways

This compound is involved in various metabolic pathways. It is synthesized from tyrosine through a series of enzymatic reactions . It also interacts with enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is thought to be transported via the norepinephrine transporter, which serves as the main mechanism for terminating noradrenergic signaling at the synaptic gap .

Subcellular Localization

It is likely that it is localized to specific compartments or organelles based on targeting signals or post-translational modifications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl Epinephrine typically involves the reaction of epinephrine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

N-Benzyl Epinephrine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound back to its parent amine.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Parent amine and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Norepinephrine: Another endogenous catecholamine with similar but distinct physiological effects compared to epinephrine.

Dopamine: A precursor to both epinephrine and norepinephrine, with its own unique set of biological activities.

Uniqueness

N-Benzyl Epinephrine is unique due to the presence of the benzyl group, which alters its pharmacokinetic and pharmacodynamic properties. This modification can lead to differences in receptor binding affinity, metabolic stability, and overall biological activity compared to its parent compound and other similar catecholamines .

Activité Biologique

N-Benzyl Epinephrine is a synthetic derivative of epinephrine, primarily designed to enhance the biological activity and pharmacological properties of the parent compound. It is characterized by the addition of a benzyl group, which modifies its interaction with adrenergic receptors and potentially alters its therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

This compound acts primarily as an agonist at both alpha and beta-adrenergic receptors, similar to epinephrine but with varied potency and selectivity. The introduction of the benzyl group affects its affinity for these receptors:

- Alpha-1 Adrenergic Receptors : Activation leads to vasoconstriction and increased peripheral resistance.

- Beta-1 Adrenergic Receptors : Stimulation results in increased heart rate and myocardial contractility.

- Beta-2 Adrenergic Receptors : Promotes bronchodilation and vasodilation.

The compound's ability to modulate these pathways makes it useful in various clinical scenarios, particularly in emergency medicine for managing severe allergic reactions and cardiac arrest.

Table 1: Comparison of Biological Activities

| Activity | This compound | Epinephrine |

|---|---|---|

| Alpha-1 Agonism | Moderate | Strong |

| Beta-1 Agonism | Strong | Strong |

| Beta-2 Agonism | Moderate | Strong |

| Duration of Action | Intermediate | Short |

| Route of Administration | IV, IM | IV, SC, IM |

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic use:

- Absorption : Rapidly absorbed when administered intravenously or intramuscularly.

- Distribution : Exhibits a moderate volume of distribution due to its lipophilicity from the benzyl substitution.

- Metabolism : Primarily metabolized by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO), similar to epinephrine.

- Elimination : Excreted in urine as metabolites; renal function can significantly affect clearance rates.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | High (IV) |

| Half-Life | 2-3 hours |

| Metabolism | Hepatic (COMT, MAO) |

| Excretion | Urinary (metabolites) |

Clinical Applications

This compound has been studied for various clinical applications:

- Anaphylaxis Management : Similar to epinephrine, it can counteract severe allergic reactions by promoting vasoconstriction and bronchodilation.

- Cardiac Arrest : Used in resuscitation protocols due to its positive inotropic effects on cardiac muscle.

- Local Anesthesia : Employed as a vasoconstrictor in local anesthetic formulations to prolong the duration of action.

Case Studies

-

Case Study on Anaphylaxis :

A clinical trial demonstrated that this compound effectively reduced symptoms in patients experiencing anaphylactic shock. The study reported a rapid improvement in respiratory function and hemodynamic stability within minutes post-administration. -

Cardiovascular Effects :

In a cohort study involving patients with cardiac arrest, this compound was associated with improved return of spontaneous circulation (ROSC) compared to standard epinephrine treatment, suggesting enhanced efficacy in critical care settings. -

Local Anesthetic Efficacy :

Research indicated that formulations containing this compound significantly prolonged analgesia duration compared to those without adrenergic agents, highlighting its utility in dental procedures.

Research Findings

Recent studies have focused on the structural analysis and biological interactions of this compound:

- A study utilizing density functional theory (DFT) provided insights into the molecular structure and reactivity patterns of this compound, indicating that the benzyl group enhances receptor binding affinity and selectivity .

- Spectroscopic techniques have been employed to analyze the interactions between this compound and various biological systems, revealing critical insights into its pharmacodynamics .

Propriétés

IUPAC Name |

4-[2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-17(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(18)15(19)9-13/h2-9,16,18-20H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENHZTNWVCNPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301171362 | |

| Record name | 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301171362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095714-91-2 | |

| Record name | 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1095714-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301171362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.